molecular formula C7H13Cl2N3O B7970637 2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride

2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride

Cat. No.: B7970637
M. Wt: 226.10 g/mol
InChI Key: CBBAOLMVDMJTHR-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride is a chemical compound with a unique structure and properties that make it of interest in various scientific fields

Chemical Reactions Analysis

2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different products compared to reduction or substitution reactions .

Scientific Research Applications

2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be explored for its potential as a drug candidate or in diagnostic applications. Industrially, it might be used in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. For example, compounds with similar indole derivatives or halogenated hydrocarbons might be considered.

Properties

IUPAC Name

2-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-4-7(11)10-6(9-5)2-3-8;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBAOLMVDMJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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